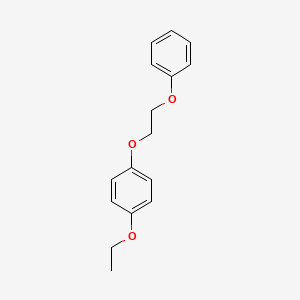

1-ethoxy-4-(2-phenoxyethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives and analogs related to 1-ethoxy-4-(2-phenoxyethoxy)benzene involves multiple steps, including reactions that introduce specific functional groups or structural motifs to achieve the desired compound. For example, the low-temperature singlet oxygenation of ethoxy-substituted diisopropylethylenes bearing aromatic groups has been reported to afford corresponding dioxetanes, which upon treatment can emit light, indicating complex synthetic routes that can be tailored for specific outcomes (Matsumoto et al., 1999).

Molecular Structure Analysis

The detailed molecular structure of compounds related to this compound, such as 1,3-bis[2-(pyrrol-2-carbonyloxy)ethoxy]benzene, has been characterized by X-ray diffraction. These studies reveal how substituents and functional groups influence the overall molecular conformation and how intermolecular interactions, such as hydrogen bonding, contribute to the stabilization of the crystal structure (Sun et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives can lead to various products depending on the reaction conditions and the presence of specific functional groups. For instance, the presence of electron-withdrawing or electron-donating substituents on the benzene ring can significantly affect the compound's reactivity and the nature of the products formed (Nakamura et al., 2003).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, are influenced by the molecular structure and the nature of the substituents. For example, the introduction of bulky groups or extended conjugation can affect the compound's phase behavior, such as its liquid crystalline properties (Norbert et al., 1997).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are also critical aspects. Studies on related compounds have shown how the presence of specific functional groups, like ether or ester groups, can influence these properties, affecting the compound's behavior in chemical reactions (Chauhan & Doshi, 2012).

Mechanism of Action

Target of Action

Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for aromatic compounds .

Mode of Action

It can be hypothesized that it undergoes electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It is likely that it may influence pathways involving aromatic compounds .

Result of Action

Given its potential interaction with proteins or enzymes that have affinity for aromatic compounds, it may influence cellular processes that involve these proteins or enzymes .

Safety and Hazards

Future Directions

The future directions for benzene derivatives could involve further exploration of their synthesis methods, chemical reactions, and applications. For example, there could be research into new reactions at the benzylic position , or new applications in fields such as health and laboratory synthesis .

properties

IUPAC Name |

1-ethoxy-4-(2-phenoxyethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-2-17-15-8-10-16(11-9-15)19-13-12-18-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFAWRBZAZVUPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B4900653.png)

![ethyl 2-methyl-5-oxo-1-phenyl-4-{[3-(trifluoromethyl)phenyl]amino}-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4900670.png)

![2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4900683.png)

![1-[(1-{[6-(isobutylamino)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B4900687.png)

![[1-[3-(2-chlorophenyl)propanoyl]-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B4900699.png)

![2-[(2-chloro-4-fluorophenoxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4900703.png)

![4-[4-(1-piperidinylsulfonyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4900707.png)

![1-{7-[2-(benzyloxy)-5-bromophenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B4900718.png)

![butyl 4-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B4900731.png)